

L-Tyrosine-¹⁵N: A Technical Guide to Synthesis and Chemical Properties

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Compound of Interest

Compound Name: L-TYROSINE (15N)

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and chemical properties of L-Tyrosine-¹⁵N, a crucial isotopically labeled amino acid for research in proteomics, metabolomics, and drug development. This document details synthetic methodologies, key chemical characteristics, and experimental applications, presenting quantitative data in structured tables and visualizing complex processes with detailed diagrams.

Introduction

L-Tyrosine, a non-essential amino acid, is a fundamental building block of proteins and a precursor to several key biological molecules, including neurotransmitters like dopamine, norepinephrine, and epinephrine, as well as thyroid hormones and melanin.[1][2][3] The incorporation of the stable isotope, nitrogen-15 (¹⁵N), into the L-Tyrosine structure provides a powerful tool for tracing its metabolic fate, quantifying its presence in complex biological samples, and elucidating protein structure and dynamics through techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).[4][5] L-Tyrosine-¹⁵N is particularly valuable as an internal standard for quantitative analyses.[1][4]

Synthesis of L-Tyrosine-¹⁵N

The synthesis of L-Tyrosine-¹⁵N can be achieved through various methods, primarily categorized into microbial and chemical syntheses.

Microbial Synthesis

A common and efficient method for producing L-Tyrosine- ^{15}N is through microbial fermentation.

[6] Engineered strains of *Escherichia coli* are often utilized for their ability to synthesize L-Tyrosine.[2] A specific protocol involves the use of immobilized *Erwinia herbicola* cells.[6]

Experimental Protocol: Microbial Synthesis of L- ^{15}N Tyrosine[6]

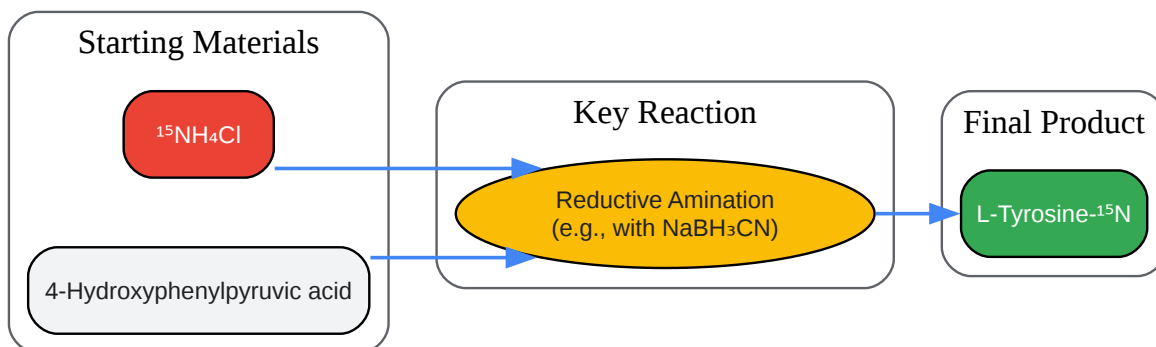
- **Reaction Mixture Preparation:** Prepare a reaction mixture containing phenol, pyruvic acid, and $^{15}\text{NH}_4\text{Cl}$. The reaction is driven by an excess of unlabeled pyruvate and phenol.
- **Cell Introduction:** Add immobilized *Erwinia herbicola* cells to the reaction mixture. Immobilized cells are noted to be more effective than free cells under the denaturing concentrations of phenol.
- **Incubation:** Maintain the reaction under controlled conditions (temperature, pH) to allow for the enzymatic conversion of the precursors into L- ^{15}N Tyrosine.
- **Purification:** Following the reaction, the L- ^{15}N Tyrosine is purified from the reaction mixture. While the specific purification steps are not detailed in the abstract, standard techniques such as ion-exchange chromatography and recrystallization would be employed to isolate the final product.
- **Analysis:** The final product is analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) and ^1H and ^{15}N NMR to confirm its identity and isotopic enrichment.
[6]

Chemical Synthesis

While microbial synthesis is prevalent, chemical synthesis routes offer an alternative for producing L-Tyrosine- ^{15}N . A general approach involves the introduction of the ^{15}N label at a key step in the synthesis of the amino acid backbone. One potential retrosynthetic approach starts from a common intermediate that can be used to synthesize both labeled phenylalanine and tyrosine.[7][8]

Proposed Chemical Synthesis Pathway

A detailed, step-by-step protocol for the complete chemical synthesis of L-Tyrosine- ^{15}N from simple starting materials is not readily available in the searched literature. However, a plausible pathway can be inferred from general organic chemistry principles and syntheses of related labeled amino acids.[7][8] The key step would involve the use of a ^{15}N -containing reagent, such as $^{15}\text{NH}_4\text{Cl}$ or a ^{15}N -labeled amine, to introduce the isotopic label.



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A proposed chemical synthesis pathway for L-Tyrosine- ^{15}N .

Chemical and Physical Properties

The incorporation of ^{15}N results in a mass shift of +1 compared to the unlabeled compound.[9]

The fundamental chemical properties of L-Tyrosine- ^{15}N are very similar to those of its unlabeled counterpart, with minor differences arising from the isotopic substitution.

| Property | Value | Reference |
|-------------------|--|-----------|
| Molecular Formula | $C_9H_{11}^{15}NO_3$ | [10] |
| Molecular Weight | 182.18 g/mol | [9][10] |
| CAS Number | 35424-81-8 | [9][10] |
| Appearance | White powder | [9] |
| Melting Point | >300 °C (decomposes) | [9][11] |
| Optical Activity | $[\alpha]_{25/D} -12.0^\circ$, c = 1 in 1 M HCl | [9] |
| Isotopic Purity | Typically ≥ 98 atom % ^{15}N | [9] |

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary technique for characterizing L-Tyrosine- ^{15}N and studying its interactions in biological systems.[5] The ^{15}N nucleus has a spin of 1/2, making it NMR active. The presence of the ^{15}N label allows for various specialized NMR experiments, such as 1H - ^{15}N HSQC, which are invaluable for protein structure determination. The chemical shifts in ^{13}C NMR spectra of ^{13}C , ^{15}N -labeled L-Tyrosine have been studied, demonstrating the utility of isotopic labeling in enhancing NMR signals.[12]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of L-Tyrosine- ^{15}N . [6] In tandem MS (MS/MS), the fragmentation pattern can be analyzed to confirm the structure. The proposed fragmentation of protonated tyrosine ($[M+H]^+$ at m/z 182) involves the successive loss of the carboxyl group ($COOH$) and the amino group (NH_2), leading to characteristic fragment ions.[13] L-Tyrosine- ^{15}N is frequently used as an internal standard in quantitative mass spectrometry-based proteomics and metabolomics.[1][4]

Isotopic Effects

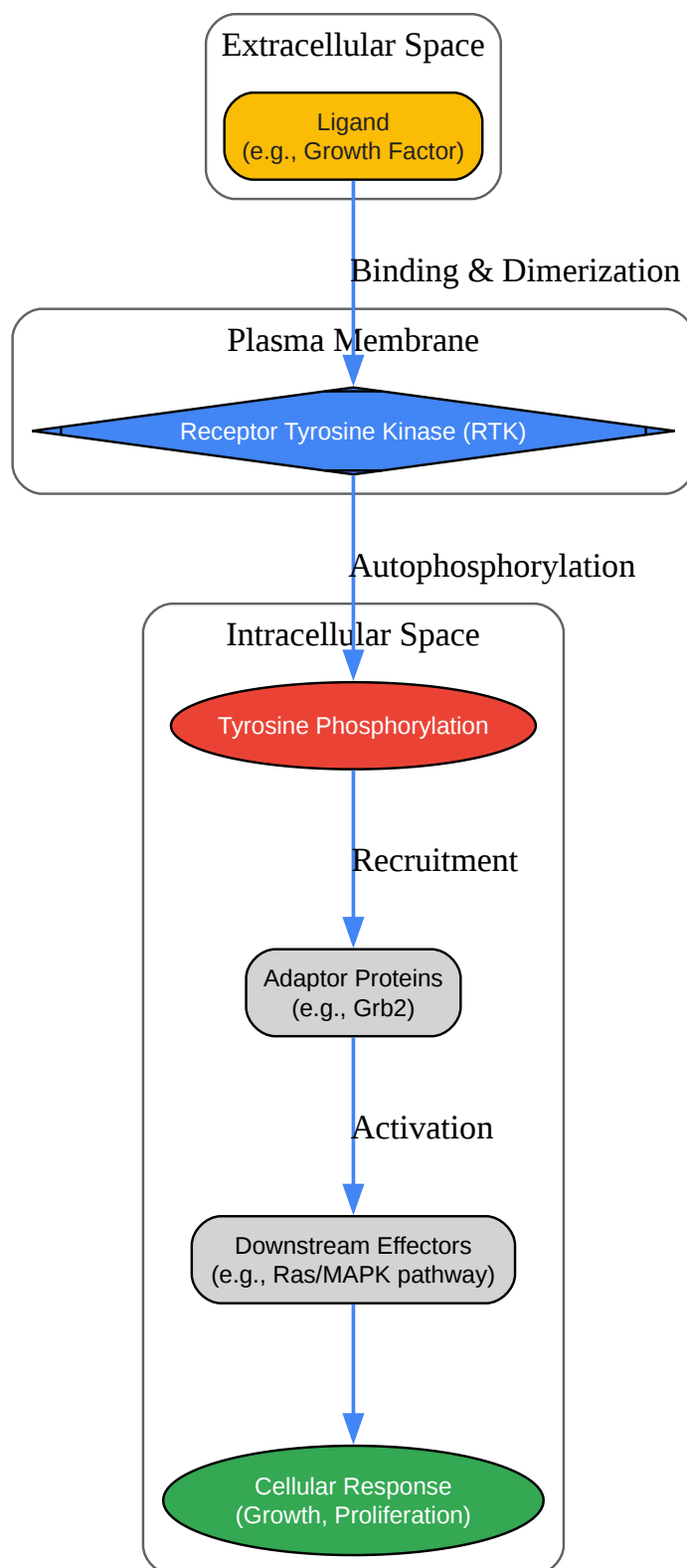
The substitution of ^{14}N with ^{15}N can lead to kinetic isotope effects (KIEs), where the rate of a chemical reaction is altered due to the difference in mass.^{[14][15]} While often small for nitrogen, these effects can be measured in enzymatic reactions to provide insights into reaction mechanisms. For instance, deuterium KIEs have been used to study the mechanism of enzymatic hydroxylation of L-tyrosine derivatives.^[14]

Reactivity

The chemical reactivity of L-Tyrosine- ^{15}N is essentially identical to that of unlabeled L-Tyrosine. The phenolic hydroxyl group and the amino acid functionality are the primary sites of chemical reactions. The tyrosine residue in peptides can undergo oxidation reactions, such as hydroxylation to form 3,4-dihydroxyphenyl-L-alanine (DOPA), which can then lead to cross-linking.^[16]

Role in Signaling Pathways

L-Tyrosine is a critical component of cellular signaling. It is a substrate for tyrosine kinases, enzymes that phosphorylate tyrosine residues on proteins.^{[17][18][19]} This phosphorylation event is a key mechanism in signal transduction, regulating processes such as cell growth, differentiation, and metabolism.^{[17][18]} Receptor tyrosine kinases (RTKs) are a major class of cell surface receptors that are activated by the binding of growth factors and other ligands, initiating intracellular signaling cascades.^{[20][21]}



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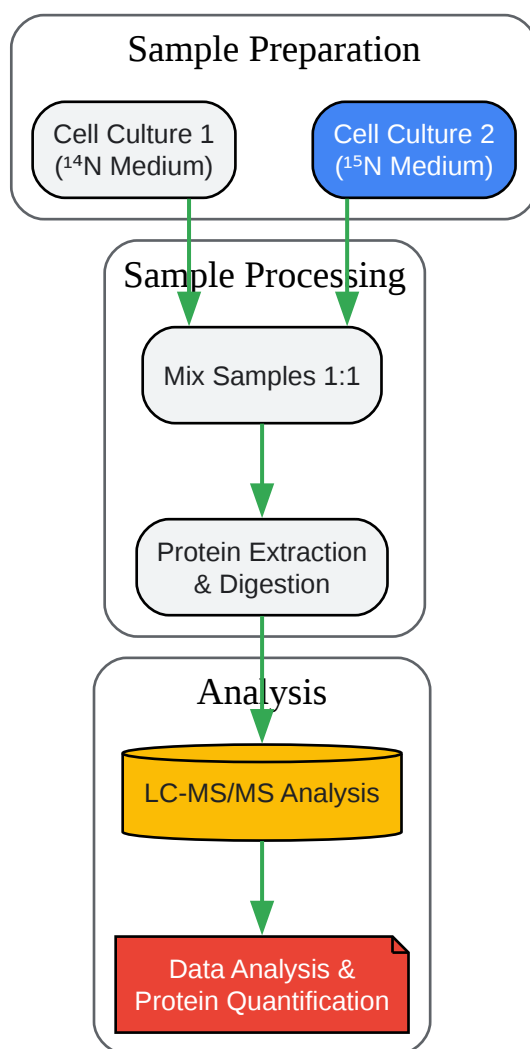
A simplified diagram of a Receptor Tyrosine Kinase (RTK) signaling pathway.

Experimental Workflows

The use of L-Tyrosine- ^{15}N is central to many experimental workflows in modern biological research, particularly in quantitative proteomics and metabolomics.

^{15}N Metabolic Labeling for Quantitative Proteomics

In this workflow, cells or organisms are cultured in a medium where the sole nitrogen source is ^{15}N -labeled, such as $^{15}\text{NH}_4\text{Cl}$. This leads to the incorporation of ^{15}N into all newly synthesized proteins. By comparing the mass spectra of peptides from ^{15}N -labeled cells with those from unlabeled (^{14}N) cells, the relative abundance of proteins can be accurately quantified.



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An experimental workflow for quantitative proteomics using ^{15}N metabolic labeling.

Conclusion

L-Tyrosine- ^{15}N is an indispensable tool for researchers in the life sciences. Its synthesis, while requiring specialized techniques, provides a molecule with unique properties that enable detailed investigation into metabolic pathways, protein dynamics, and cellular signaling. The chemical and physical properties of L-Tyrosine- ^{15}N are well-characterized, allowing for its confident use in a variety of sophisticated analytical techniques. As research continues to delve deeper into the complexities of biological systems, the application of stable isotope-labeled compounds like L-Tyrosine- ^{15}N will undoubtedly continue to expand, driving new discoveries in basic science and drug development.

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